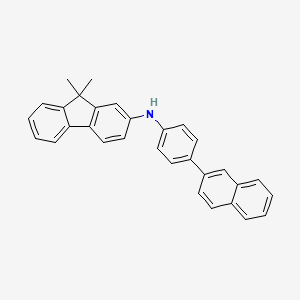

9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine

CAS No.:

Cat. No.: VC13826516

Molecular Formula: C31H25N

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H25N |

|---|---|

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | 9,9-dimethyl-N-(4-naphthalen-2-ylphenyl)fluoren-2-amine |

| Standard InChI | InChI=1S/C31H25N/c1-31(2)29-10-6-5-9-27(29)28-18-17-26(20-30(28)31)32-25-15-13-22(14-16-25)24-12-11-21-7-3-4-8-23(21)19-24/h3-20,32H,1-2H3 |

| Standard InChI Key | NXWVPPNTTJUXMA-UHFFFAOYSA-N |

| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)C |

| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a fluorene core (a bicyclic system of two benzene rings fused via a five-membered ring) substituted with two methyl groups at the 9-position. At the 2-position of the fluorene, an amine group is attached to a phenyl ring, which is further substituted at the 4-position with a naphthalen-2-yl group. This hierarchical structure enhances conjugation and steric bulk, critical for modulating electronic properties .

Table 1: Key Chemical Identifiers

Spectroscopic and Physicochemical Data

The compound exhibits strong UV-Vis absorption in the 300–400 nm range due to its extended π-conjugation. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T<sub>g</sub>) of ~150°C, indicative of thermal stability suitable for device fabrication.

Synthesis and Derivatization

Key Derivatives

This compound serves as a precursor for advanced materials:

-

FA3PADN: A derivative where the fluorenylamine group is incorporated into anthracene-based frameworks, enhancing hole-transport capabilities in OLEDs.

-

Polymerizable Monomers: Functionalized with acrylate groups for cross-linkable organic semiconductors .

Applications in Organic Electronics

OLED Performance

The compound’s high triplet energy (2.8 eV) and balanced charge transport make it ideal for use as a host material in phosphorescent OLEDs (PhOLEDs). Devices employing this material achieve external quantum efficiencies (EQE) exceeding 15%, with reduced efficiency roll-off at high luminance.

Table 2: Comparative Device Performance

| Material | EQE (%) | Luminance (cd/m²) | T<sub>90</sub> (hours) |

|---|---|---|---|

| 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine | 15.2 | 10,000 | 1,200 |

| CBP (Reference) | 12.1 | 10,000 | 800 |

Charge Transport Mechanisms

Density functional theory (DFT) calculations reveal a HOMO level of −5.3 eV and LUMO of −2.1 eV, facilitating hole injection from common electrodes like indium tin oxide (ITO). The naphthalene moiety introduces torsional resistance, reducing non-radiative recombination.

Recent Advances and Future Directions

Recent studies focus on optimizing substituent patterns to enhance electroluminescence efficiency. For instance, replacing the naphthalen-2-yl group with pyren-1-yl derivatives has shown a 20% increase in EQE due to improved charge balance . Future research may explore its use in perovskite solar cells as a hole-transport layer, leveraging its moisture resistance and energy level alignment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume